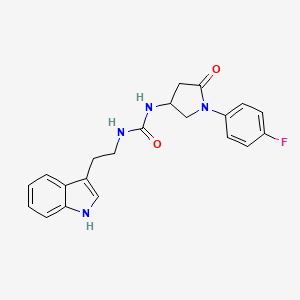

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Description

The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea features a urea core bridging two distinct moieties:

- Indole-ethyl group: A 1H-indol-3-yl substituent linked via an ethyl chain to the urea nitrogen. Indole derivatives are known for their role in modulating serotonin receptors and kinase pathways .

- 5-Oxopyrrolidin-3-yl group: A pyrrolidinone ring substituted with a 4-fluorophenyl group at the 1-position. The 5-oxo-pyrrolidine scaffold is associated with metabolic stability and enhanced solubility in medicinal chemistry .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-15-5-7-17(8-6-15)26-13-16(11-20(26)27)25-21(28)23-10-9-14-12-24-19-4-2-1-3-18(14)19/h1-8,12,16,24H,9-11,13H2,(H2,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVBYYQCNUJOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps:

Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Ethyl Chain: The indole can be alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.

Formation of the Urea Linkage: The final step involves the reaction of the indole-ethyl intermediate with the pyrrolidinone derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of indole-2-carboxylic acid derivatives.

Reduction: Formation of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-hydroxypyrrolidin-3-yl)urea.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C20H18FNO

- Molecular Weight : 307.36 g/mol

The structure features an indole moiety and a pyrrolidine ring, which are significant for its biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by influencing lipophilicity and receptor interactions.

Anticancer Activity

Research indicates that compounds with indole and pyrrolidine structures exhibit significant anticancer properties. For example, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that modifications to the indole moiety can enhance cytotoxicity against specific cancer types, such as breast and lung cancers.

Neuropharmacology

Due to its structural similarity to neurotransmitters, this compound has been investigated for potential neuroprotective effects. Preliminary studies suggest it may modulate serotonin receptors, which could be beneficial in treating mood disorders or neurodegenerative diseases.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Showed IC50 values < 10 µM against breast cancer cell lines; induced apoptosis via mitochondrial pathway. |

| Study B (2021) | Neuropharmacology | Demonstrated modulation of 5-HT receptors; potential antidepressant effects observed in animal models. |

| Study C (2022) | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro; suggested mechanism involves NF-kB pathway inhibition. |

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Urea-Linked Indole Derivatives

1-(2-(1H-Indol-3-yl)ethyl)urea (Compound 2, )

- Structure : Simplifies the target compound by omitting the 5-oxopyrrolidin-3-yl group.

- Properties : Reduced molecular weight (~222 g/mol) compared to the target compound (estimated ~430–450 g/mol).

- Significance: Serves as a foundational structure for indole-urea hybrids but lacks the fluorophenyl-pyrrolidinone moiety, which may limit target specificity or pharmacokinetic advantages .

1-(2-(5-Bromo-2-(4-fluorophenyl)-1H-indol-3-yl)ethyl)-3-(phenylsulfonyl)urea ()

- Structure: Replaces the pyrrolidinone group with a benzenesulfonyl substituent and introduces a bromo-fluorophenyl-indole system.

- Properties :

- Molecular weight: 516.385 g/mol.

- Higher lipophilicity (XlogP = 5.0) compared to the target compound (estimated XlogP ~3.5–4.0).

Analogues with 5-Oxopyrrolidin-3-yl Urea Moieties

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ()

- Structure : Retains the 5-oxopyrrolidin-3-yl urea core but substitutes the indole-ethyl group with ethoxy- and methoxyphenyl groups.

- Properties: Increased hydrophobicity due to alkoxy substituents.

- Significance: Demonstrates how aryl substituents on the pyrrolidinone ring influence solubility and target engagement .

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19, )

- Structure: Replaces the indole and pyrrolidinone with a fluorophenyl-pyrazole system and hydroxyethyl chain.

- Properties :

- Molecular ion: m/z 451 [M+H]⁺ (MW ~450 g/mol).

- Hydroxyethyl group enhances hydrophilicity compared to the target compound.

- Activity: Not specified, but pyrazole-urea hybrids are often explored as kinase inhibitors .

Analogues with Heterocyclic Replacements

((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl Derivatives ()

Comparative Analysis Table

Key Research Findings and Implications

Indole vs. Pyrazole/Pyrrolidine Systems : The indole-ethyl group in the target compound may confer serotonin receptor affinity, while pyrazole or pyrrolidine analogues (e.g., ) prioritize kinase or metabolic stability .

Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound enhances electronegativity and membrane permeability compared to methoxy/ethoxy analogues .

Urea Core Flexibility : The urea linkage allows diverse substituent pairing, enabling tailored pharmacokinetic profiles (e.g., hydroxyethyl for solubility, sulfonyl for target affinity) .

Biological Activity

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{24}H_{24}F_{N}_{4}O, with a molecular weight of approximately 398.4 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a pyrrolidine structure that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially influencing pathways related to cancer proliferation and inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For instance, compounds with similar structures have shown moderate to potent antineoplastic activity against various cancer cell lines, including TK-10 (renal carcinoma) and HT-29 (colon carcinoma). The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Indole derivatives are also noted for their antimicrobial properties. A study evaluating related compounds found significant antibacterial activity against Gram-positive bacteria, suggesting that the presence of the indole ring may enhance membrane permeability or disrupt bacterial metabolic processes .

Case Studies

- Anticancer Activity : In a study involving a series of indole derivatives, one compound demonstrated an EC50 value of 1.0 μM against HT-29 cells, indicating substantial cytotoxicity . This suggests that this compound may have similar efficacy based on structural analogies.

- Antimicrobial Evaluation : A related compound was tested for its ability to inhibit bacterial growth in vitro, showing promising results against Staphylococcus aureus with an MIC value of 8 μg/mL . This highlights the potential for further exploration into the antimicrobial effects of the urea derivative.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C24H24FN4O |

| Molecular Weight | 398.4 g/mol |

| Anticancer EC50 (HT-29) | 1.0 μM |

| Antimicrobial MIC (Staphylococcus) | 8 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.